

Commercial suppliers and purity standards for Rubiginone D2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubiginone D2*

Cat. No.: *B3025712*

[Get Quote](#)

Rubiginone D2: A Comprehensive Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **Rubiginone D2**, a polyketide antibiotic with promising antitumor and antibacterial properties.

Commercial Suppliers and Purity Standards

Rubiginone D2 is available from several commercial suppliers, with purity levels suitable for research purposes. The table below summarizes the available information on suppliers and their specified purity standards. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Supplier	Purity Specification
Hello Bio	>98% ^[1]
Cayman Chemical	≥95% ^[2]
BOC Sciences	95% ^[3]
Santa Cruz Biotechnology	Not specified; refer to Certificate of Analysis ^[4]

Biological Activity

Rubiginone D2, originally isolated from *Streptomyces* sp., has demonstrated potent biological activity.^[5] It exhibits cytostatic effects against various tumor cell lines and antibacterial activity, particularly against Gram-positive bacteria.^[5]

Antitumor Activity

Rubiginone D2 has been shown to inhibit the growth of several human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values for select cell lines are presented below.

Cell Line	Cancer Type	GI50 (μmol/L)
HM02	Gastric Cancer	0.1
KATO III	Gastric Cancer	0.7
HepG2	Liver Cancer	<0.1
MCF-7	Breast Cancer	7.5

Data from Cayman Chemical product information sheet.^[2]

Antibacterial Activity

Rubiginone D2 is active against *Staphylococcus aureus* and *Escherichia coli*. In an agar diffusion assay, a 64 μg disc of **Rubiginone D2** showed activity against these bacteria. It was found to be inactive against *Bacillus subtilis* under the same conditions.^[2]

Experimental Protocols

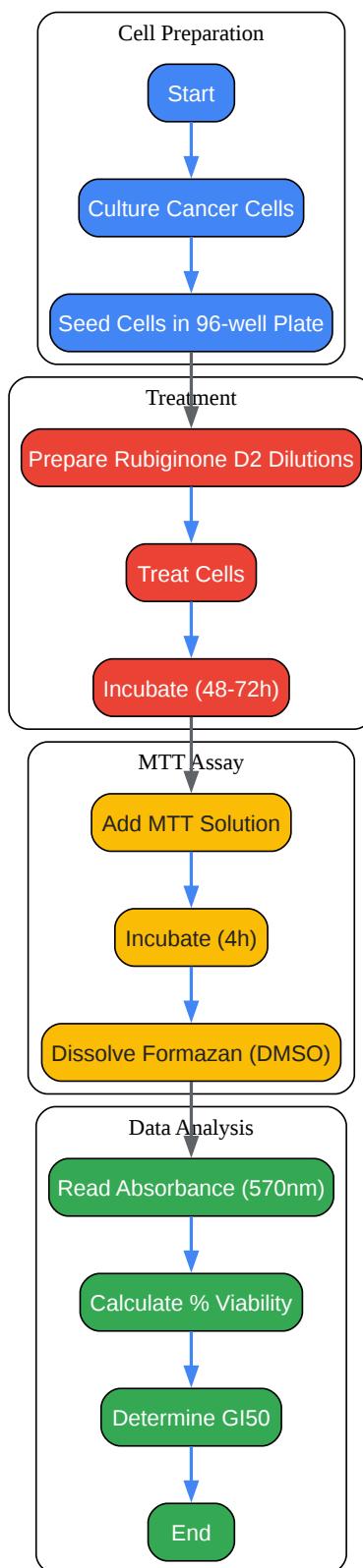
The following are detailed protocols for assessing the antitumor and antibacterial activities of **Rubiginone D2**. These are generalized protocols and may require optimization for specific cell lines or bacterial strains.

Protocol 1: In Vitro Antitumor Activity - Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **Rubiginone D2** on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- **Rubiginone D2**
- Human cancer cell line of interest (e.g., HepG2)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Microplate reader


Procedure:

- Cell Seeding:
 - Culture the selected cancer cell line to ~80% confluence.
 - Trypsinize the cells, resuspend in complete medium, and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment:

- Prepare a stock solution of **Rubiginone D2** in DMSO.
- Perform serial dilutions of the **Rubiginone D2** stock solution in complete culture medium to achieve the desired final concentrations.
- After 24 hours of incubation, remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **Rubiginone D2**. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.

- MTT Assay:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for another 4 hours at 37°C.
 - Carefully remove the medium containing MTT from each well.
 - Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the log of the **Rubiginone D2** concentration to determine the GI50 value.

Experimental Workflow for Cell Viability Assay

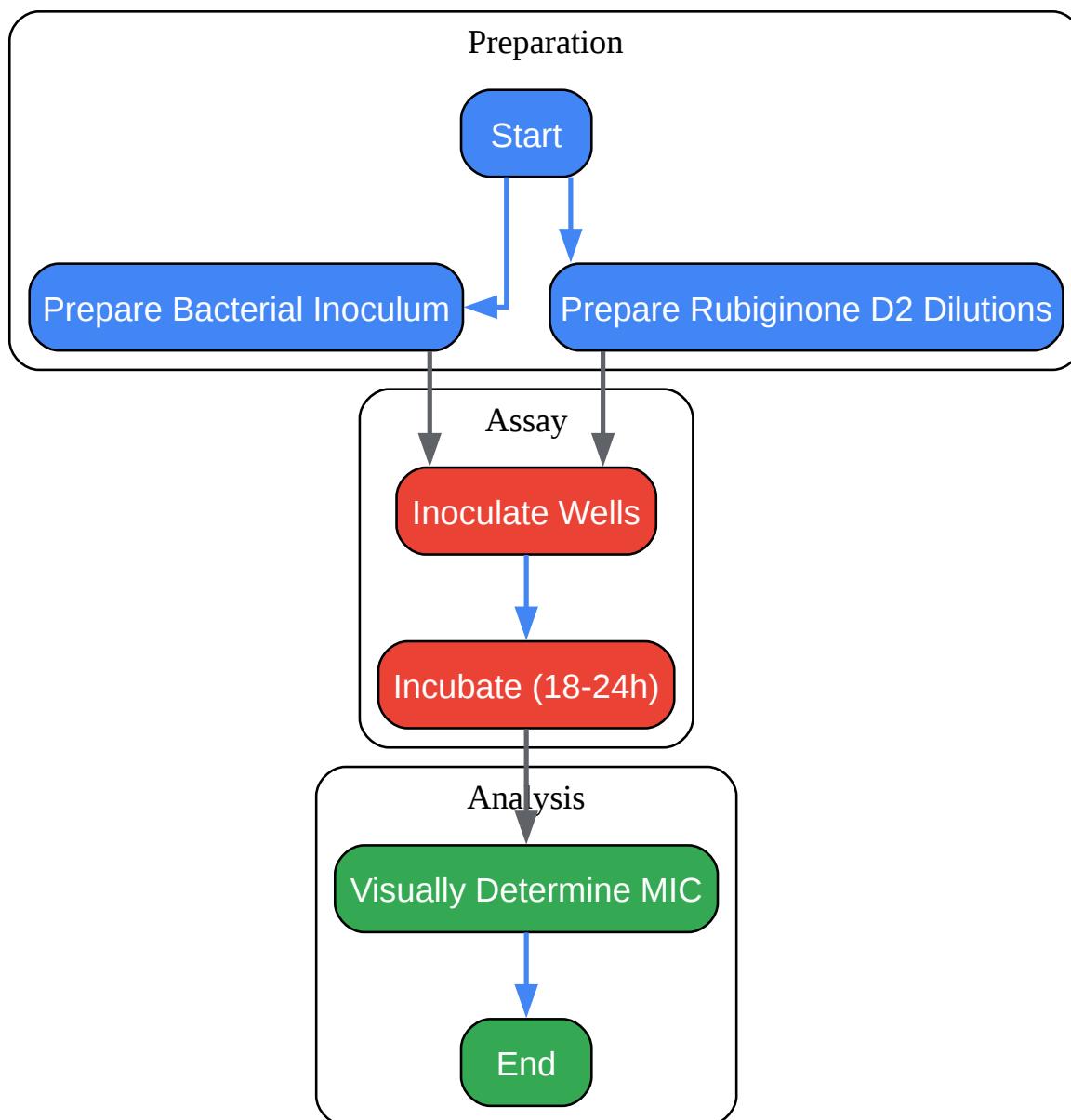
[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro antitumor activity of **Rubiginone D2** using an MTT assay.

Protocol 2: Antibacterial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **Rubiginone D2** against a bacterial strain.

Materials:


- **Rubiginone D2**
- Bacterial strain of interest (e.g., *Staphylococcus aureus*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Plate shaker

Procedure:

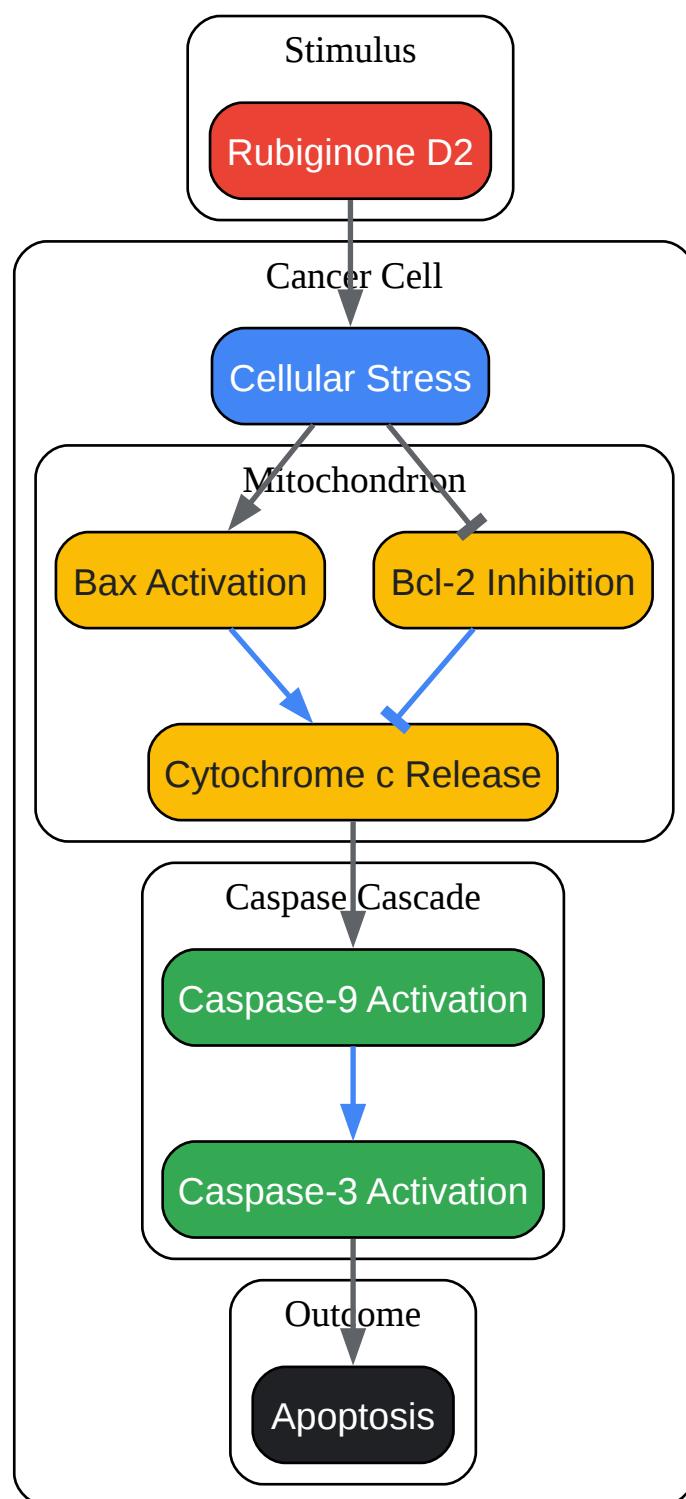
- Inoculum Preparation:
 - From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of CAMHB.
 - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5×10^8 CFU/mL).
 - Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Compound Dilution:

- Prepare a stock solution of **Rubiginone D2** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform a two-fold serial dilution of **Rubiginone D2** in CAMHB to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well containing the serially diluted **Rubiginone D2**.
 - Include a positive control (inoculum without **Rubiginone D2**) and a negative control (broth without inoculum).
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **Rubiginone D2** that completely inhibits visible growth of the bacteria.

Experimental Workflow for MIC Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Rubiginone D2**.


Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Rubiginone D2** exerts its anticancer effects have not been extensively elucidated in publicly available literature.

However, based on the activities of other polyketides and anthracyclines derived from *Streptomyces*, several potential pathways can be hypothesized to be involved. Many such compounds are known to induce apoptosis (programmed cell death) in cancer cells.

A plausible, though currently hypothetical, signaling pathway for **Rubiginone D2**-induced apoptosis is depicted below. This pathway suggests that **Rubiginone D2** may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Hypothetical Apoptotic Signaling Pathway for **Rubiginone D2**

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for **Rubiginone D2**-induced apoptosis in cancer cells.

Further Research: The detailed molecular targets of **Rubiginone D2** are yet to be fully identified. Further research is required to elucidate the specific signaling pathways modulated by this compound, which could involve studies on its effects on cell cycle regulation, DNA damage responses, and key oncogenic signaling cascades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical and biological properties of rubiginone, a complex of new antibiotics with vincristine-cytotoxicity potentiating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New biologically active rubiginones from *Streptomyces* sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from *Rubia cordifolia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial suppliers and purity standards for Rubiginone D2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025712#commercial-suppliers-and-purity-standards-for-rubiginone-d2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com